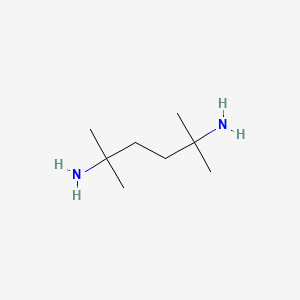
2,5-Dimethylhexane-2,5-diamine
Overview
Description
2,5-Dimethylhexane-2,5-diamine is a chemical compound with the molecular formula C8H20N2. It is a branched diamine, which means it contains two amine groups attached to a branched carbon chain. It is commonly used in various industrial applications, including the production of nylon, polyurethane, and epoxy resins .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dimethylhexane-2,5-diamine. For instance, it is soluble in water , which could impact its distribution and interaction with targets. It is also stable under normal conditions , but can react with strong oxidizing agents , which could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2,5-Hexanediamine, 2,5-dimethyl- plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as a cross-linking agent. It interacts with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it can act as a substrate for transaminases, which catalyze the transfer of amino groups. The interaction between 2,5-Hexanediamine, 2,5-dimethyl- and these enzymes is crucial for the synthesis of polyamides and other nitrogen-containing compounds .
Cellular Effects
2,5-Hexanediamine, 2,5-dimethyl- has notable effects on cellular processes. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. This compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and growth. Additionally, 2,5-Hexanediamine, 2,5-dimethyl- can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2,5-Hexanediamine, 2,5-dimethyl- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound can also influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Hexanediamine, 2,5-dimethyl- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Hexanediamine, 2,5-dimethyl- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 2,5-Hexanediamine, 2,5-dimethyl- vary with different dosages in animal models. At low doses, it can promote cellular growth and metabolism, while at high doses, it may exhibit toxic effects, such as cellular apoptosis and necrosis. The threshold effects observed in these studies highlight the importance of dosage optimization to minimize adverse effects .
Metabolic Pathways
2,5-Hexanediamine, 2,5-dimethyl- is involved in several metabolic pathways, including the synthesis of polyamides and other nitrogen-containing compounds. It interacts with enzymes such as transaminases and dehydrogenases, which facilitate its incorporation into metabolic intermediates. These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2,5-Hexanediamine, 2,5-dimethyl- is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biological activity and efficacy.
Subcellular Localization
The subcellular localization of 2,5-Hexanediamine, 2,5-dimethyl- is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function. The localization of this compound is essential for its role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhexane-2,5-diamine typically involves the reductive amination of 2,5-hexanedione with ammonia or primary amines. This reaction is usually carried out in the presence of hydrogen and a suitable catalyst, such as Raney nickel or platinum oxide, under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylhexane-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Oxidation products may include corresponding oxides or other oxygen-containing compounds.
Reduction: Reduction typically yields lower oxidation state amines.
Substitution: Substitution reactions can produce a variety of substituted amines depending on the electrophile used.
Scientific Research Applications
2,5-Dimethylhexane-2,5-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is widely used in the production of nylon, polyurethane, and epoxy resins, as well as in the formulation of surfactants and lubricants
Comparison with Similar Compounds
1,6-Hexanediamine: A linear diamine with similar applications in polymer production.
2,2,4-Trimethyl-1,6-hexanediamine: A branched diamine with similar chemical properties.
2,4,4-Trimethyl-1,6-hexanediamine: Another branched diamine used in similar industrial applications
Uniqueness: 2,5-Dimethylhexane-2,5-diamine is unique due to its specific branched structure, which imparts distinct physical and chemical properties. This structure allows for unique interactions with other molecules, making it particularly useful in the production of specialized polymers and resins .
Properties
IUPAC Name |
2,5-dimethylhexane-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTVQZQPKHXGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066911 | |
| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23578-35-0 | |
| Record name | 2,5-Diamino-2,5-dimethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23578-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylhexane-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dimethyl-2,5-hexanediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2977LU59G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,2-Dimethyl-1-oxo-3-[(1-oxo-2-propenyl)oxy]propoxy]-2,2-dimethylpropyl acrylate](/img/structure/B1604949.png)









![2-(3-Aminophenyl)-6-hydroxynaphtho[2,1-d]thiazole-8-sulfonic acid](/img/structure/B1604966.png)

![N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1604968.png)

